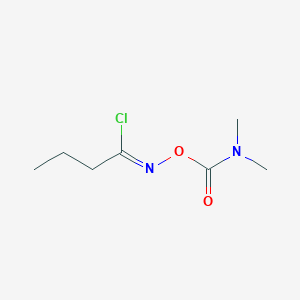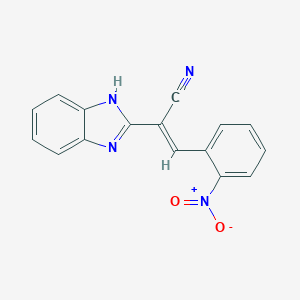![molecular formula C19H22N2O4 B236425 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This compound acts as an antagonist of this receptor, which means that it blocks the action of dopamine at this site. This, in turn, leads to a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in a variety of physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it must be administered frequently in animal studies.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One direction is to explore its potential use as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound could be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-methoxy-N-(5-methoxy-2-nitrophenyl)benzamide with morpholine in the presence of palladium on carbon as a catalyst. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization from ethanol. The yield of this compound is typically around 70%.
Applications De Recherche Scientifique
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used extensively in scientific research as a tool to study the function of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, and as such, it has been used to study the role of this receptor in a variety of physiological and pathological processes.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-5-3-14(4-6-15)19(22)20-17-13-16(24-2)7-8-18(17)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Clé InChI |
NFCWIDXXWCRHLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)


![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)